2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

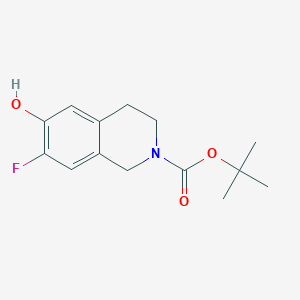

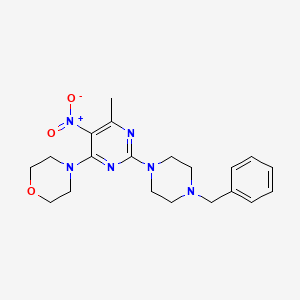

“2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile” is a chemical compound with the CAS Number: 7537-06-6 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 2-(3,4-dimethoxy-2-methylphenyl)acetonitrile .

Synthesis Analysis

While specific synthesis methods for “2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile” were not found in the search results, it’s worth noting that similar compounds have been used in the synthesis of other complex molecules. For instance, (3,4-Dimethoxyphenyl)acetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .Molecular Structure Analysis

The InChI code for “2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile” is 1S/C11H13NO2/c1-8-9(6-7-12)4-5-10(13-2)11(8)14-3/h4-5H,6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile” is a powder at room temperature . The compound is stable under normal temperatures and pressures.Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Pharmaceutical Synthesis

A study by Molleti and Yadav (2017) discusses the use of potassium-promoted lanthanum-magnesium oxide as a novel catalyst for the selective mono-methylation of phenylacetonitrile to produce 2-phenylpropionitrile, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen. This research highlights the importance of specific nitrile compounds in pharmaceutical synthesis and the development of efficient catalysts for selective reactions (Molleti & Yadav, 2017).

Electrochemical Oxidation Studies

Research by Said et al. (2002) on the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile has revealed insights into the formation of dimeric biphenyl products through electrochemical pathways. These findings contribute to understanding the electrochemical behavior of methoxy-substituted aromatic compounds in synthetic processes (Said et al., 2002).

Photoluminescent Materials Development

Ekinci et al. (2000) explored the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, leading to the discovery of a new class of photoluminescent materials. This study demonstrates the potential of specific nitrile and thiophene derivatives in creating materials with desirable optical properties, which could have applications in electronics and photonics (Ekinci et al., 2000).

Ionic Liquid Crystals Research

Gowda et al. (2004) reported on the unique liquid-crystalline properties of methyl-tri-n-decylphosphonium salts in the presence of acetonitrile, demonstrating amphotropic behavior (both thermotropic and lyotropic). This study suggests potential applications of such ionic liquid crystals in material science and NMR spectroscopy due to their dual behavior and relatively low order parameter (Gowda et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxy-2-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-9(6-7-12)4-5-10(13-2)11(8)14-3/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQACBHMLNXXGIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2954671.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2954682.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2954683.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)